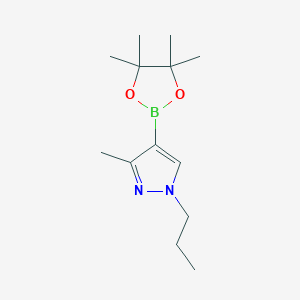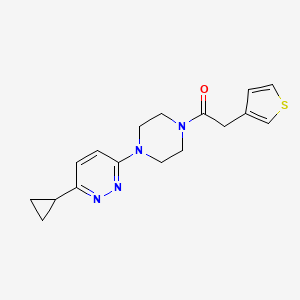
1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves the design and reaction of precursor molecules under specific conditions to achieve the desired chemical structure. For example, the synthesis of biphenyl moiety linked with aryl piperazine derivatives, which share a similar structural motif to the compound , involves pharmacological evaluations and computational studies including QSAR and descriptor-based similarity studies (Bhosale et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using various spectroscopic techniques. For instance, the study by Govindhan et al. (2017) utilized IR, NMR, and MS studies for the characterization of a synthesized compound, providing detailed insights into its molecular structure and stability (Govindhan et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving related compounds can be diverse, reflecting on their reactivity and interaction with other chemical entities. For example, Amani and Nematollahi (2012) discussed electrochemical syntheses of arylthiobenzazoles, highlighting the electrochemically generated p-quinone imine's role in Michael addition reactions (Amani & Nematollahi, 2012).
Physical Properties Analysis
The physical properties of such compounds, including their thermal stability and crystalline structure, can be examined through techniques like TGA, DSC, and single crystal XRD analysis, as demonstrated in the work by Govindhan et al. (Govindhan et al., 2017).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with biological targets, is crucial for assessing the compound's potential utility. The electrochemical study by Amani and Nematollahi provides insights into the chemical behavior of related compounds under specific conditions (Amani & Nematollahi, 2012).
Aplicaciones Científicas De Investigación
Pharmacological and Biochemical Properties Compounds like MT-45, a psychoactive substance with opioid analgesic properties, have been studied for their clinical effects and potential therapeutic applications. MT-45 has been associated with adverse symptoms such as unconsciousness and respiratory depression, highlighting the importance of understanding the pharmacokinetics and toxicology of new psychoactive substances (Helander, Bäckberg, & Beck, 2014)[https://consensus.app/papers/mt45-substance-associated-loss-unconsciousness-helander/e49e8ae0a1345f7a9b6c1b65967a7de9/?utm_source=chatgpt].
Metabolic Pathways The metabolism and disposition of substances with complex structures are crucial for their development as therapeutic agents. For example, the study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans provides insights into the metabolic pathways, principal circulating components, and elimination routes of such compounds, which is essential for predicting their behavior in the human body (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011)[https://consensus.app/papers/disposition-metabolism-14csb649868-orexin-receptor-renzulli/7152e90a5b5a57cab3fe1321e3d96f52/?utm_source=chatgpt].
Propiedades
IUPAC Name |
1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c22-17(11-13-5-10-23-12-13)21-8-6-20(7-9-21)16-4-3-15(18-19-16)14-1-2-14/h3-5,10,12,14H,1-2,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGYKYZEZFGFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

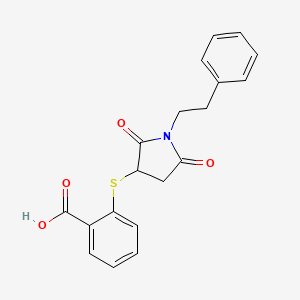
![N-(4-chlorophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2482930.png)
![(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B2482933.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2482934.png)

![1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2482936.png)
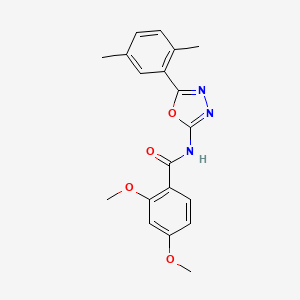
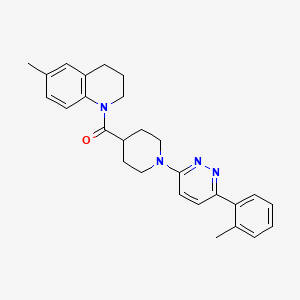
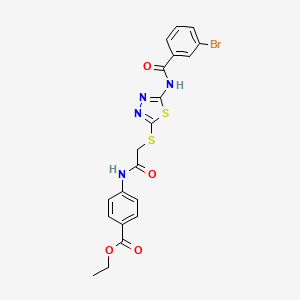
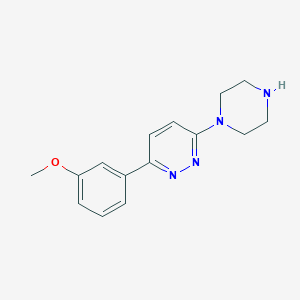
![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2482943.png)
![5-methyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2482946.png)
![3-(3-(dimethylamino)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2482949.png)
